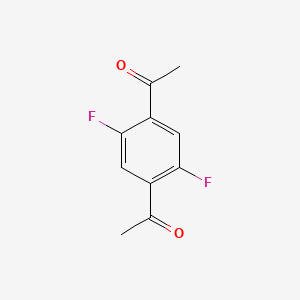
1-(4-Acetyl-2,5-difluorophenyl)ethan-1-one
Cat. No. B8339060
M. Wt: 198.17 g/mol
InChI Key: FSXQAGKSGXPCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06703425B2
Procedure details


1,4-dibromo-2,5-Difluorobenzene (2.5 g, 9.2 mmol), dichlorobis(triphenylphosphine) palladium (II) (0.645 g, 0.92 mmol), tributyl-(1-ethoxyvinyl)tin (10 g, 27.7 mmol), and THF (50 mL) were combined in a manner analogous to the procedure described in example 14 to provide the intermediate title compound, 1-(4-acetyl-2,5-difluorophenyl)ethan-1-one, (1.8 g, 100%) as a white crystal. Electron spray M.S. 197.9 (M*−H).

[Compound]
Name
dichlorobis(triphenylphosphine) palladium (II)
Quantity
0.645 g
Type
reactant
Reaction Step Two



Yield
100%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[C:5](Br)=[CH:4][C:3]=1[F:10].C([Sn](CCCC)(CCCC)C([O:18][CH2:19][CH3:20])=C)CCC.C1C[O:32][CH2:31][CH2:30]1>>[C:31]([C:5]1[C:6]([F:8])=[CH:7][C:2]([C:19](=[O:18])[CH3:20])=[C:3]([F:10])[CH:4]=1)(=[O:32])[CH3:30]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C(=C1)F)Br)F
|
Step Two
[Compound]
|
Name
|
dichlorobis(triphenylphosphine) palladium (II)
|
|
Quantity
|
0.645 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=CC(=C(C=C1F)C(C)=O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
